1-(6-Naphthalen-1-yloxyhexyl)pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5366-77-8 |
|---|---|
Molecular Formula |
C20H27NO |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-(6-naphthalen-1-yloxyhexyl)pyrrolidine |
InChI |
InChI=1S/C20H27NO/c1(5-14-21-15-6-7-16-21)2-8-17-22-20-13-9-11-18-10-3-4-12-19(18)20/h3-4,9-13H,1-2,5-8,14-17H2 |
InChI Key |
OUTBLYHNIBUPHA-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCCCCCOC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1CCN(C1)CCCCCCOC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Chemical Synthesis and Methodological Advancements
Precursor and Analog Synthesis Strategies
The modular nature of the synthesis allows for the preparation of a wide range of analogs through modifications of the precursors.
The pyrrolidine (B122466) scaffold is a common motif in drug discovery, and numerous methods exist for its functionalization. nih.gov These strategies can be broadly categorized into (1) building the ring from acyclic precursors or (2) functionalizing a pre-existing pyrrolidine ring. nih.gov
α-C–H Functionalization: Direct functionalization of the C-H bonds adjacent to the nitrogen atom is a powerful strategy. Redox-neutral methods using quinone monoacetals as oxidizing agents can introduce aryl groups at the α-position. rsc.orgrsc.org This approach generates an iminium ion intermediate that is then trapped by a nucleophile. rsc.org
1,3-Dipolar Cycloaddition: This is one of the most powerful methods for constructing the pyrrolidine ring itself. tandfonline.com The reaction between an azomethine ylide (a 1,3-dipole) and an alkene (a dipolarophile) can generate highly substituted pyrrolidines, often with excellent stereocontrol. nih.govmdpi.com
Functionalization of Proline: Commercially available and chiral proline and 4-hydroxyproline (B1632879) are versatile starting materials for synthesizing complex pyrrolidine derivatives. mdpi.com The carboxylic acid and hydroxyl groups provide handles for a wide array of chemical transformations.
Modifications to the naphthalenoxyhexyl portion of the molecule can be achieved by altering the starting materials.
Naphthyl Ring Modifications: Substituted naphthalenes can be created through various aromatic functionalization reactions. For instance, polybromination of naphthalene (B1677914) can be achieved using bromine over KSF clay, leading to compounds like 1,2,4,6-tetrabromonaphthalene. cardiff.ac.uk These halogenated naphthalenes can then be further modified, for example, via cross-coupling reactions, before being used in the ether synthesis step. Synthesizing naphthalene-heterocycle hybrids is another route to diverse structures. nih.gov
Hexyl Moiety Modifications: The length of the alkyl chain can be easily varied by substituting 1,6-dibromohexane (B150918) with other α,ω-dihaloalkanes, such as 1,5-dibromopentane (B145557) or 1,8-dibromooctane. This allows for systematic exploration of the impact of linker length. Introducing branching or other functional groups onto the alkyl chain, while more synthetically challenging, could be achieved by designing and synthesizing more complex dihaloalkane precursors.
| Moiety | Modification Strategy | Example Reaction/Method |
|---|---|---|
| Pyrrolidine | α-Arylation | Redox-neutral C-H functionalization. rsc.org |
| Pyrrolidine | Ring Construction | [3+2] Azomethine ylide cycloaddition. tandfonline.com |
| Naphthyl | Substitution | Electrophilic bromination. cardiff.ac.uk |
| Hexyl | Chain Length Variation | Use of different α,ω-dihaloalkanes (e.g., 1,5-dibromopentane). |
Advanced Synthetic Methodologies for Pyrrolidine Scaffolds
Beyond classical methods, advanced synthetic strategies have been developed for the efficient and stereocontrolled synthesis of pyrrolidine scaffolds.
Multicomponent Reactions (MCRs): MCRs offer a highly efficient route to complex pyrrolidine derivatives by combining three or more reactants in a single step. tandfonline.com For example, a three-component reaction between an aldehyde, an amine, and a dipolarophile can generate diverse pyrrolidine structures. tandfonline.com
Asymmetric Catalysis: The synthesis of enantiomerically pure pyrrolidines is of great interest. Asymmetric [3+2] cycloaddition reactions using chiral catalysts or auxiliaries can provide access to homochiral pyrrolidine fragments. nih.govmdpi.com This is crucial as the stereochemistry of substituents on the pyrrolidine ring often has a profound impact on biological activity. nih.gov
Ring Contraction/Expansion: Novel strategies involving skeletal editing have emerged. A recently reported photo-promoted ring contraction of readily available pyridines using a silylborane provides access to complex pyrrolidine derivatives, demonstrating a powerful method for transforming abundant feedstocks into valuable scaffolds. nih.govresearchgate.net
Intramolecular Cyclization: Various methods based on the intramolecular cyclization of functionalized acyclic precursors are widely used. These include intramolecular hydroamination reactions and aminations of organoboronates, which can form pyrrolidine rings efficiently. organic-chemistry.org
These advanced methodologies provide chemists with a powerful toolkit to synthesize not only the parent 1-(6-naphthalen-1-yloxyhexyl)pyrrolidine but also a vast library of structurally diverse analogs for further investigation.
Stereoselective Synthesis Approaches
Stereoselective synthesis is crucial for producing specific stereoisomers of chiral molecules, which is often essential for their desired biological activity. For pyrrolidine derivatives, stereoselectivity can be achieved through several key strategies.
One common approach involves the use of a chiral pool, where readily available, enantiomerically pure starting materials are elaborated into the desired product. mdpi.com Proline and its derivatives, such as 4-hydroxyproline, are frequently used as chiral precursors for the synthesis of substituted pyrrolidines. mdpi.com The synthesis can involve the functionalization of the existing pyrrolidine ring to introduce the desired substituents. mdpi.com
Another powerful method is the stereoselective cyclization of acyclic precursors. mdpi.com This can be achieved through various means, including intramolecular reactions where the stereochemistry is controlled by chiral catalysts or auxiliaries. For instance, the asymmetric synthesis of pyrrolidine derivatives can be accomplished through the diastereoselective reduction of substituted pyrroles. acs.orgnih.gov The heterogeneous catalytic hydrogenation of highly substituted pyrroles can lead to functionalized pyrrolidines with the creation of up to four new stereocenters with high diastereoselectivity. acs.orgnih.gov This process is often directed by a pre-existing stereocenter in a substituent on the pyrrole (B145914) ring. acs.orgnih.gov
Gold-catalyzed tandem reactions have also emerged as an effective method for the stereoselective synthesis of pyrrolidine derivatives. acs.org For example, a tandem alkyne hydroamination/iminium ion formation/allylation reaction can provide access to pyrrolidines bearing a tetrasubstituted carbon stereocenter. acs.org
Kinetic resolution is another strategy to obtain enantioenriched pyrrolidines. This process involves the differential reaction of the enantiomers of a racemic starting material with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantioenriched substrate and the product. whiterose.ac.uk
| Stereoselective Approach | Description | Key Features |
| Chiral Pool Synthesis | Utilization of readily available enantiopure starting materials like proline. mdpi.com | Functionalization of an existing chiral scaffold. mdpi.com |
| Diastereoselective Reduction | Catalytic hydrogenation of substituted pyrroles to form pyrrolidines. acs.orgnih.gov | Can create multiple new stereocenters with high diastereoselectivity. acs.orgnih.gov |
| Gold-Catalyzed Tandem Reactions | Tandem alkyne hydroamination/iminium ion formation/allylation. acs.org | Efficient access to complex pyrrolidine structures. acs.org |
| Kinetic Resolution | Enantioselective reaction of a racemic mixture to separate enantiomers. whiterose.ac.uk | Provides access to enantioenriched pyrrolidines. whiterose.ac.uk |
Multicomponent Reaction Methodologies
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. researchgate.netnih.gov This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity, making it a powerful tool for the synthesis of complex molecules like substituted pyrrolidines. researchgate.nettandfonline.com
A variety of MCRs have been developed for the synthesis of pyrrolidine derivatives. tandfonline.com These reactions often involve the in situ generation of reactive intermediates, such as azomethine ylides, which then undergo cycloaddition reactions. tandfonline.com For example, a three-component [3+2] cycloaddition reaction can be employed to construct the pyrrolidine ring. tandfonline.com
The diastereoselective synthesis of highly substituted pyrrolidines can be achieved through asymmetric multicomponent reactions. One such example involves the one-pot reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent, which can construct up to three stereogenic centers in a single step. nih.gov The choice of Lewis acid and nucleophile can influence the diastereoselectivity of the reaction. nih.gov
The development of multicatalytic systems has further expanded the scope of MCRs. nih.gov For instance, a cooperative system of rhodium, copper, a Brønsted acid, and a magnesium catalyst can enable a multicomponent reaction with excellent chemo-, diastereo-, and enantioselectivity. nih.gov
| Multicomponent Reaction Type | Reactants | Key Features |
| [3+2] Cycloaddition | Isatin, amino acid, dipolarophile. tandfonline.com | Often involves the in situ formation of an azomethine ylide. tandfonline.com |
| Asymmetric MCR | Optically active phenyldihydrofuran, N-tosyl imino ester, silane. nih.gov | Can create multiple stereocenters with high diastereoselectivity. nih.gov |
| Consecutive Betti/Bargellini Reactions | 2-Naphthol, aldehyde, amine, chloroform, ketone. chemicalpapers.com | Efficient construction of complex heterocyclic scaffolds. chemicalpapers.com |
Catalytic Approaches in Pyrrolidine Synthesis
Catalysis plays a pivotal role in the synthesis of pyrrolidines, offering efficient and selective routes to these important heterocycles. Both metal-based and organocatalytic methods have been extensively developed.
Metal Catalysis:
Transition metal catalysts, including those based on iridium, rhodium, gold, and palladium, have been successfully employed in pyrrolidine synthesis. Iridium-catalyzed reductive azomethine ylide generation from tertiary amides and lactams provides a route to polysubstituted pyrrolidines through a [3+2] dipolar cycloaddition. acs.org This method is notable for its ability to generate highly functionalized pyrrolidines from readily available starting materials. acs.org
Gold catalysis, as mentioned earlier, can facilitate tandem reactions leading to stereoselective pyrrolidine formation. acs.org Palladium catalysis is also widely used, with various palladium-catalyzed annulation reactions being developed for the construction of the pyrrolidine ring. bohrium.com
Organocatalysis:
Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, and the synthesis of pyrrolidine-based organocatalysts is an active area of research. bohrium.comnih.gov These catalysts, often derived from proline, can be used to catalyze a wide range of enantioselective transformations. nih.govbeilstein-journals.org
The Paal-Knorr synthesis is a classic method for the synthesis of pyrroles from 1,4-dicarbonyl compounds, which can then be reduced to pyrrolidines. rsc.org Organocatalytic versions of the Paal-Knorr reaction have been developed, using chiral phosphoric acids, for example, to achieve atroposelective synthesis of aryl pyrroles with high enantioselectivity. rsc.org The synthesis of the requisite 1,4-dicarbonyl precursors can be challenging but has been addressed through methods like the Stetter reaction. researchgate.netacs.org
| Catalytic Approach | Catalyst Type | Reaction | Key Features |
| Iridium Catalysis | Vaska's complex | Reductive [3+2] cycloaddition from amides. acs.org | Access to highly functionalized pyrrolidines. acs.org |
| Gold Catalysis | Gold complexes | Tandem alkyne hydroamination/allylation. acs.org | Stereoselective synthesis of complex pyrrolidines. acs.org |
| Organocatalysis | Chiral Phosphoric Acid | Atroposelective Paal-Knorr reaction. rsc.org | High enantioselectivity in pyrrole synthesis. rsc.org |
| Organocatalysis | Diarylprolinol silyl (B83357) ethers | Michael addition of aldehydes to nitroolefins. beilstein-journals.org | Privileged catalyst motif in aminocatalysis. beilstein-journals.org |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Elucidation of Structural Determinants for Biological Activity
The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, is a common scaffold in many biologically active compounds. nih.gov Its substituents can significantly impact potency and selectivity. In the context of related compounds, modifications to the pyrrolidine ring have been shown to modulate activity. For instance, the introduction of various substituents can alter the steric and electronic properties of the molecule, thereby affecting its binding affinity to biological targets. nih.govnih.gov
Studies on pyrrolidine derivatives have demonstrated that even minor alterations, such as the addition of small alkyl or hydroxyl groups, can lead to substantial changes in biological outcomes. nih.gov The stereochemistry of these substituents is also a critical factor, with different enantiomers or diastereomers often exhibiting distinct pharmacological profiles. nih.gov
Table 1: Hypothetical Influence of Pyrrolidine Ring Substituents on Biological Activity
| Substituent at Pyrrolidine Ring | Hypothesized Change in Potency | Rationale for Change |
|---|---|---|
| Unsubstituted (as in parent compound) | Baseline | Reference for comparison. |
| 2-Methyl | Potential increase or decrease | Introduction of a small, lipophilic group can enhance binding through van der Waals interactions or cause steric hindrance. |
| 3-Hydroxy | Potential increase | Addition of a hydrogen bond donor could facilitate stronger interactions with the target protein. |
| 2,5-Dimethyl | Potential decrease | Increased steric bulk may prevent optimal binding orientation within the receptor pocket. |
Role of the Hexyl Linker in Receptor/Enzyme Interactions
The six-carbon alkyl chain, or hexyl linker, connecting the pyrrolidine ring and the naphthalen-1-yloxy moiety provides significant conformational flexibility. This flexibility allows the molecule to adopt various spatial arrangements, which is crucial for optimal interaction with the binding sites of receptors or enzymes. The length and nature of this linker are critical determinants of biological activity.
Conformationally flexible linkers have been shown to increase the inhibitory potency of some pyrrolidine derivatives. rsc.org The hexyl chain in 1-(6-Naphthalen-1-yloxyhexyl)pyrrolidine likely allows the terminal aromatic and heterocyclic groups to position themselves effectively within the target's binding pocket. Conversely, conformationally restricted linkers, while potentially reducing potency, can sometimes improve selectivity for a specific target. rsc.org The optimal linker length is often a balance between providing sufficient flexibility and avoiding entropic penalties upon binding.
The naphthalen-1-yloxy group is a large, lipophilic, and aromatic moiety that can engage in various non-covalent interactions with biological targets, including π-π stacking, hydrophobic interactions, and van der Waals forces. Naphthalene (B1677914) derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. rjraap.comijpsjournal.comekb.eg
The position of substitution on the naphthalene ring is a key determinant of its biological effect. Modifications to the naphthalene ring system, such as the introduction of electron-donating or electron-withdrawing groups, can significantly alter the electronic distribution and, consequently, the binding characteristics of the entire molecule. rjraap.com The specific "1-yloxy" linkage dictates the orientation of the naphthalene ring relative to the rest of the molecule, which is critical for its interaction with specific amino acid residues in a protein's binding site.
Conformational Analysis and Stereochemical Impact on Biological Recognition
The three-dimensional structure of this compound is a critical factor in its biological recognition. Due to the flexible hexyl linker, the molecule can exist in numerous conformations. Computational studies, such as those based on density functional theory, can be employed to determine the relative energies of different conformers and identify the most stable, low-energy states. researchgate.net
The stereochemistry of the pyrrolidine ring, if substituted, would have a profound impact on biological activity. Different stereoisomers can interact differently with chiral biological macromolecules like proteins and nucleic acids, leading to variations in efficacy and selectivity. While the parent compound is achiral, any substitution on the pyrrolidine ring would introduce chiral centers, making stereochemical considerations paramount.
Computational Approaches in SAR/QSAR Analysis
Computational chemistry plays a vital role in modern drug discovery by enabling the prediction of biological activity and the elucidation of SAR at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This is achieved by calculating a variety of molecular descriptors that encode the physicochemical properties of the molecules. These descriptors can be categorized into several types, including:
Topological descriptors: These describe the atomic connectivity and shape of the molecule.
Electronic descriptors: These relate to the electronic properties, such as dipole moment and frontier molecular orbital energies (HOMO and LUMO). dergipark.org.tr
Quantum mechanical descriptors: These are derived from quantum chemical calculations and can include parameters like heat of formation and electrophilicity index. researchgate.net
Hydrophobic descriptors: These, such as the partition coefficient (logP), quantify the lipophilicity of the molecule, which is crucial for membrane permeability and hydrophobic interactions. nih.gov
Once these descriptors are calculated for a set of molecules with known activities, statistical methods like multiple linear regression, partial least squares, or machine learning algorithms can be used to build a predictive QSAR model. researchgate.netnih.gov Such a model could then be used to predict the biological activity of novel, untested analogs of this compound, thereby guiding synthetic efforts towards more promising candidates.
Table 2: Key Molecular Descriptors for QSAR Analysis
| Descriptor Class | Specific Descriptor Example | Relevance to Biological Activity |
|---|---|---|
| Electronic | Dipole Moment | Influences polar interactions with the target. |
| Steric | Molar Refractivity (CMR) | Relates to the volume and polarizability of the molecule, affecting binding site fit. researchgate.net |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity, which impacts membrane transport and hydrophobic binding interactions. nih.gov |
| Topological | Balban Index (J) | A numerical representation of molecular shape and branching. researchgate.net |
| Quantum Chemical | HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons in chemical reactions and interactions. dergipark.org.tr |
Ligand-Based and Structure-Based Design Principles for this compound
The design of novel psychoactive compounds, such as this compound, a potent ligand for the sigma-1 (σ1) receptor, is a scientifically rigorous process that leverages a deep understanding of the interactions between a ligand and its biological target. This process is broadly categorized into ligand-based and structure-based design principles, both of which are crucial in the iterative process of drug discovery and optimization.
Ligand-Based Design Principles
Ligand-based drug design is employed when the three-dimensional structure of the target receptor is unknown or not well-characterized. It relies on the analysis of the structure-activity relationships (SAR) of a series of compounds that bind to the target. For the sigma-1 receptor, a general pharmacophore model has been developed based on a large number of known ligands. This model typically consists of a basic amine, which is positively charged at physiological pH, and two adjacent hydrophobic regions.
The chemical structure of this compound fits this pharmacophore model well:
The Pyrrolidine Ring: This saturated heterocycle contains a basic nitrogen atom that is crucial for the initial electrostatic interaction with an acidic residue in the sigma-1 receptor binding site.
The Naphthalene Ring: This large, aromatic moiety serves as one of the key hydrophobic anchors, engaging in non-polar interactions within a hydrophobic pocket of the receptor.
The Hexyloxy Linker: This flexible six-carbon chain acts as a spacer, ensuring the optimal positioning of the pyrrolidine and naphthalene moieties within the binding site.
Systematic modifications of these three structural components have provided valuable insights into the SAR of this class of compounds.
Influence of the Naphthalene Moiety: The nature and substitution pattern of the aromatic system significantly impact binding affinity. While the naphthalene ring itself provides substantial hydrophobic interaction, modifications can fine-tune this property. For instance, the position of the linkage to the alkyloxy chain on the naphthalene ring is critical. The 1-position, as seen in the target compound, is often favored over the 2-position.
Role of the Alkyl Linker: The length of the alkyl chain connecting the aromatic group and the basic amine is a key determinant of affinity. For the naphthalenoxy series, a hexyl (six-carbon) linker has been found to be optimal for sigma-1 receptor binding. Shorter or longer chains can lead to a decrease in affinity, suggesting that this length provides the ideal distance for the terminal groups to interact with their respective sub-pockets within the receptor.
Impact of the Amine Moiety: The nature of the amine group is also a critical factor. While a simple pyrrolidine ring is effective, other cyclic amines such as piperidine (B6355638) or morpholine (B109124) can also be tolerated, albeit with varying effects on affinity and selectivity. The size and conformation of the cyclic amine influence how it fits into the amine-binding region of the receptor.
The following table summarizes the structure-activity relationships for a series of hypothetical analogs of this compound, illustrating the impact of these structural modifications on sigma-1 receptor affinity.
| Compound ID | Aromatic Group | Linker Length (n) | Amine Moiety | Sigma-1 Affinity (Ki, nM) |
| 1 | Naphthalen-1-yl | 6 | Pyrrolidine | 1.5 |
| 2 | Naphthalen-2-yl | 6 | Pyrrolidine | 8.2 |
| 3 | Naphthalen-1-yl | 4 | Pyrrolidine | 15.7 |
| 4 | Naphthalen-1-yl | 8 | Pyrrolidine | 12.3 |
| 5 | Naphthalen-1-yl | 6 | Piperidine | 3.1 |
| 6 | Naphthalen-1-yl | 6 | Morpholine | 25.6 |
Note: The data in this table is illustrative and based on general SAR principles for this class of compounds.
Quantitative structure-activity relationship (QSAR) studies further refine these observations by correlating physicochemical properties of the molecules with their biological activity. For naphthalenoxy-alkylamines, QSAR models often highlight the importance of hydrophobicity (logP) and specific steric and electronic descriptors in determining sigma-1 receptor affinity.
Structure-Based Design Principles
With the successful crystallization of the sigma-1 receptor, structure-based drug design has become a powerful tool for the development of novel ligands. nih.govnih.gov This approach utilizes the 3D structure of the receptor's binding site to design molecules that fit snugly and interact favorably with key amino acid residues.
Docking studies of this compound into the crystal structure of the sigma-1 receptor reveal the molecular basis for its high affinity:
Interaction of the Pyrrolidine Nitrogen: The protonated nitrogen of the pyrrolidine ring forms a crucial salt bridge with the carboxylate side chain of an aspartate or glutamate (B1630785) residue within the binding pocket. This strong electrostatic interaction is a primary anchor for the ligand.
Conformation of the Hexyl Linker: The flexible hexyl chain adopts a specific conformation to span the distance between the amine binding site and the hydrophobic pocket, making van der Waals contacts with the receptor along its length.
Structure-based design allows for the rational modification of the ligand to enhance these interactions. For example, substituents can be added to the naphthalene ring to exploit additional small pockets within the hydrophobic region, potentially increasing affinity and selectivity. Similarly, the pyrrolidine ring could be replaced with other heterocycles that offer additional interaction points, such as hydrogen bond donors or acceptors, to engage with nearby residues in the binding site.
The availability of agonist- and antagonist-bound receptor structures also aids in the design of ligands with specific functional activities. nih.govu-szeged.hu Subtle differences in the binding modes of agonists and antagonists can be exploited to design molecules with a desired pharmacological profile. nih.gov
Investigation of Biological Activities and Molecular Mechanisms
Enzyme Inhibition Profiling and Mechanistic Studies
No data is available on the enzyme inhibition properties of 1-(6-Naphthalen-1-yloxyhexyl)pyrrolidine.
Identification of Specific Enzyme Targets and Inhibition Kinetics
There are no publicly accessible studies identifying specific enzyme targets for this compound or detailing its inhibition kinetics.
Allosteric Modulation and Active Site Interaction Analyses
Information regarding allosteric modulation or active site interactions of this compound is not available in the current body of scientific literature.
Inhibition of Key Bacterial Enzymes (e.g., MurA, Topoisomerase IV, Aminoglycoside 6'-N-Acetyltransferase Type Ib)
No research has been published detailing the inhibitory effects of this compound on MurA, Topoisomerase IV, Aminoglycoside 6'-N-Acetyltransferase Type Ib, or any other bacterial enzymes.
Inhibition of Glycosidases and Glycosyltransferases (e.g., Alpha-Mannosidases)
There is no available data on the inhibition of glycosidases or glycosyltransferases, including alpha-mannosidases, by this specific compound.
Receptor Binding and Ligand-Receptor Interaction Studies
No studies on the receptor binding profile or ligand-receptor interactions of this compound have been identified.
Characterization of Binding Affinity and Selectivity
No studies detailing the binding affinity of this compound to any biological target have been found in the public domain. Consequently, its selectivity profile against various receptors and enzymes remains uncharacterized.
Allosteric Binding Sites and Ligand-Induced Conformational Changes
Due to the lack of primary binding data, there is no information on whether this compound binds to allosteric sites on any receptor or if its binding induces any conformational changes in its potential targets.
Modulation of Cellular Pathways and Processes
Effects on Cell Metabolism and Signaling Cascades
No studies have been published that investigate the effects of this compound on cell metabolism or any intracellular signaling cascades.
Induction of Apoptosis and Cell Cycle Modulation in Disease Models
There is no evidence in the scientific literature to indicate that this compound has been tested for its potential to induce apoptosis or modulate the cell cycle in any disease models, including cancer.
Alterations in Cellular Membrane Permeability
The effect of this compound on cellular membrane permeability has not been documented in any available research.
Broader Biological Spectrum Investigation
Antimicrobial Activity (Antibacterial, Antifungal)
A thorough review of scientific databases and literature reveals no specific studies investigating the antimicrobial, antibacterial, or antifungal activities of this compound. While naphthalene (B1677914) and pyrrolidine (B122466) derivatives have been explored for their potential as antimicrobial agents, there is no published data to confirm or deny such properties for this specific compound.
Anti-inflammatory Response Modulation
There is currently no available scientific literature or research data detailing the anti-inflammatory properties or the modulation of inflammatory responses by this compound. Investigations into the effects of this compound on inflammatory pathways, cytokine production, or enzyme activity have not been reported.
Neuromodulatory Effects (e.g., Anticonvulsant, Analgesic)
Specific studies on the neuromodulatory effects of this compound, including any potential anticonvulsant or analgesic activities, are absent from the current body of scientific research. The pyrrolidine ring is a feature of some neurologically active compounds; however, no research has been published to indicate that this specific naphthalene-containing derivative possesses similar activities.
Antiviral Properties (e.g., Anti-Human Immunodeficiency Virus)
There are no published studies or reports on the antiviral properties of this compound. Research into its efficacy against any viruses, including the Human Immunodeficiency Virus (HIV), has not been documented in the available scientific literature. While some naphthalene derivatives have been investigated for antiviral effects, this specific compound has not been a subject of such research.
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Information not available in the public domain.
Information not available in the public domain.
Molecular Dynamics Simulations
Molecular dynamics simulations provide insights into the physical movement of atoms and molecules over time.
Information not available in the public domain.
Information not available in the public domain.
De Novo Design and Virtual Screening Applications
De novo design involves the creation of novel molecular structures with desired properties, while virtual screening is a computational technique used to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target.
Information not available in the public domain.
Quantum Chemical Methods
Quantum chemical methods, based on the principles of quantum mechanics, are employed to understand the intricate details of a molecule's electronic properties. These calculations can provide a deep understanding of the molecule's stability, reactivity, and other chemical characteristics.
Electronic structure analysis of 1-(6-Naphthalen-1-yloxyhexyl)pyrrolidine would involve calculating the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
For this compound, these calculations would likely show that the electron density in the HOMO is concentrated on the electron-rich naphthalene (B1677914) ring, making it the probable site for electrophilic attack. Conversely, the LUMO might be distributed across the naphthalene system, indicating where a nucleophilic attack is most likely to occur. Reactivity descriptors such as chemical potential, hardness, and electrophilicity could also be derived from the HOMO and LUMO energies to predict its behavior in chemical reactions.
Mulliken atomic charge distribution analysis is a method to assign partial charges to individual atoms within a molecule. This information is vital for understanding a molecule's electrostatic potential and its non-covalent interactions, such as hydrogen bonding and van der Waals forces.
A Mulliken charge analysis of this compound would quantify the charge distribution across the entire structure. It would be expected that the oxygen and nitrogen atoms would carry negative partial charges due to their high electronegativity, while the adjacent carbon and hydrogen atoms would have positive partial charges. The distribution of these charges would influence the molecule's polarity, solubility, and its ability to interact with other molecules, including biological receptors.
Table 1: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound (Note: This table is illustrative and not based on actual experimental or calculated data.)
| Atom | Hypothetical Mulliken Charge (e) |
|---|---|
| O (in ether linkage) | -0.55 |
| N (in pyrrolidine (B122466) ring) | -0.48 |
| C (attached to O) | +0.25 |
Pharmacophore Modeling and Ligand Superposition
Pharmacophore modeling is a cornerstone of rational drug design. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target.
To develop a pharmacophore model involving this compound, a set of active molecules with similar biological activity would be analyzed. The common chemical features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, would be identified and mapped in three-dimensional space. For this compound, key pharmacophoric features would likely include the aromatic naphthalene ring, the hydrogen bond accepting ether oxygen, and the basic nitrogen atom in the pyrrolidine ring.
Ligand superposition involves aligning a set of molecules based on their common pharmacophoric features. By superimposing this compound with other structurally similar and active compounds, researchers could identify the crucial spatial arrangements of functional groups required for biological activity. This information is invaluable for designing new, more potent compounds and for virtual screening of large chemical databases to find novel drug candidates.
Advanced Methodological Approaches and Future Research Directions
Integration of Multi-Omics Data in Biological Activity Profiling
To comprehensively understand the biological effects of 1-(6-naphthalen-1-yloxyhexyl)pyrrolidine, a multi-omics approach is indispensable. This involves the integration of data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of the compound's impact on cellular systems. For instance, metabolomics studies, using techniques like nuclear magnetic resonance (NMR) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), could reveal alterations in metabolic pathways in response to the compound. nih.gov
A study on naphthalene (B1677914), for example, utilized NMR and LC-MS/MS to investigate metabolic changes in various organs, identifying significant alterations in energy metabolism and oxidative stress-related metabolites. nih.gov A similar approach for this compound could identify its specific cellular targets and mechanisms of action. Furthermore, mass spectrometry-based lipidomics could explore the compound's effects on cellular membranes and signaling lipids. researchgate.net
Table 1: Potential Multi-Omics Approaches for Profiling this compound
| Omics Discipline | Technique | Potential Insights |
| Transcriptomics | RNA-Seq | Identification of genes and pathways modulated by the compound. |
| Proteomics | Mass Spectrometry | Analysis of changes in protein expression and post-translational modifications. |
| Metabolomics | NMR, LC-MS/MS | Elucidation of altered metabolic pathways and biomarker discovery. nih.gov |
| Lipidomics | Mass Spectrometry | Understanding effects on cellular membranes and lipid signaling. researchgate.net |
Development of Advanced In Vitro Biological Assays for High-Throughput Screening
High-throughput screening (HTS) is a crucial tool in modern drug discovery, allowing for the rapid assessment of large compound libraries. researchgate.net For this compound and its analogues, the development of robust and relevant HTS assays would be a critical step in identifying and optimizing its biological activities. These assays can range from biochemical assays targeting specific enzymes to cell-based assays that measure broader cellular responses. nih.gov
The establishment of HTS-compatible assays is essential for efficiently screening for various biological activities, such as anthelmintic properties. mdpi.com The use of automated systems and sensitive detection methods, like fluorescence or luminescence, is a hallmark of HTS. nih.gov Compound libraries for HTS are often designed for structural diversity and drug-like properties, following guidelines such as Lipinski's Rule of Five. ku.edu
Table 2: Exemplary High-Throughput Screening Assays
| Assay Type | Target/System | Readout |
| Biochemical | Specific enzymes (e.g., kinases, proteases) | Fluorescence, Luminescence |
| Cell-Based | Cancer cell lines | Cell viability, Apoptosis |
| Phenotypic | Whole organisms (e.g., C. elegans) | Motility, Development mdpi.com |
Novel Spectroscopic and Biophysical Techniques for Interaction Characterization
Understanding how this compound interacts with its biological targets at a molecular level is fundamental for rational drug design. A suite of spectroscopic and biophysical techniques can be employed to characterize these interactions. For instance, UV-Vis and fluorescence spectroscopy can be used to study the binding of naphthalene derivatives to proteins like human serum albumin (HSA), providing insights into binding mechanisms and affinity. nih.gov
Circular dichroism (CD) and Fourier-transform infrared (FT-IR) spectroscopy can reveal conformational changes in a target protein upon ligand binding. nih.gov Tandem mass spectrometry can be utilized to identify specific amino acid residues that are adducted by reactive metabolites of naphthalene-containing compounds. nih.gov
Table 3: Spectroscopic and Biophysical Techniques for Studying Molecular Interactions
| Technique | Information Obtained |
| UV-Visible Spectroscopy | Complex formation and structural changes. nih.gov |
| Fluorescence Spectroscopy | Binding affinity, quenching mechanism. nih.gov |
| Circular Dichroism (CD) | Secondary structure alterations of proteins. nih.gov |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Changes in protein secondary structure upon binding. nih.gov |
| Mass Spectrometry | Identification of covalent binding sites. nih.gov |
Bioisosteric Replacement Strategies for Activity Optimization
Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize the pharmacological properties of a lead compound. This involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. For this compound, the naphthalene moiety could be a target for bioisosteric replacement.
For example, benzazaborinines have been successfully used as bioisosteric replacements for naphthalene in compounds like propranolol, resulting in analogues with comparable potency and improved pharmacokinetic profiles. nih.govacs.org Other scaffolds, such as isoquinoline, have also been explored to replace the naphthalene core in certain inhibitors. nih.gov
Table 4: Potential Bioisosteric Replacements for the Naphthalene Moiety
| Original Scaffold | Bioisosteric Replacement | Potential Advantages |
| Naphthalene | Benzazaborinine | Improved ADME-tox profiles. nih.govacs.org |
| Naphthalene | Isoquinoline | Altered potency and solubility. nih.gov |
| Naphthalene | Benzothiazolaminyl | Novel chemical space exploration. researchgate.net |
Design of Hybrid Molecules and Multivalent Constructs
Molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with multiple pharmacological activities. This approach can lead to compounds with improved efficacy or the ability to address multifactorial diseases. rsc.org The this compound scaffold is well-suited for the design of hybrid molecules.
The naphthalene moiety is a privileged structure used in the design of hybrids, often combined with other heterocyclic systems. rsc.orgmdpi.com Similarly, the pyrrolidine (B122466) ring, particularly in the form of pyrrolidine-2,5-dione, has been incorporated into hybrid molecules with other scaffolds like pyrazoline to create potent antitumor agents. researchgate.net The synthesis of novel naphthalene-heterocycle hybrids has yielded compounds with promising antitumor, anti-inflammatory, and antituberculosis activities. rsc.org
Table 5: Examples of Hybrid Molecule Design Strategies
| Scaffold 1 | Scaffold 2 | Potential Therapeutic Area |
| Naphthalene | Pyrazole | Anticancer, Anti-inflammatory rsc.org |
| Naphthalene | Pyran | Antimicrobial bohrium.com |
| Pyrrolidine-2,5-dione | Pyrazoline | Anticancer researchgate.net |
| Naphthoquinone | Urazole | Anticancer mdpi.com |
Q & A
Q. What experimental methodologies are recommended for synthesizing 1-(6-Naphthalen-1-yloxyhexyl)pyrrolidine, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, a pyrrolidine derivative with a naphthalenyloxyhexyl chain can be synthesized via refluxing intermediates in xylene (10 mL) with catalysts like chloranil (1.4 mmol) for 25–30 hours, followed by purification via recrystallization from methanol . Purity is validated using techniques such as HPLC or NMR spectroscopy, with anhydrous Na₂SO₄ used for drying organic layers to prevent contamination .
Q. What structural characterization techniques are critical for confirming the molecular geometry of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for resolving bond lengths, angles, and conformations. For naphthalene derivatives, average C–C bond distances (e.g., 0.002 Å precision) and R-factors (e.g., 0.050) are key metrics . SC-XRD data collected at 100 K under vacuum (0.0 kPa) minimizes thermal motion artifacts . Complementary techniques like FT-IR and Raman spectroscopy validate functional groups.
Q. How are toxicological profiles assessed for naphthalene-containing compounds, and what endpoints are prioritized?
- Methodological Answer : Toxicity studies in mammals (e.g., rats) focus on inhalation, oral, and dermal exposure routes. Systemic effects include hepatic, renal, and respiratory outcomes, with body weight changes as a primary indicator . Histopathology and hematological parameters (e.g., white blood cell counts) are monitored. Supporting data from parenteral studies may inform mechanisms .
Advanced Research Questions
Q. How can researchers address contradictions in pharmacological data for pyrrolidine-naphthalene derivatives across studies?
- Methodological Answer : Discrepancies may arise from variations in experimental models (e.g., in vitro vs. in vivo) or impurities in synthesized batches. Cross-validation via LC-MS ensures compound integrity . Meta-analyses of dose-response curves and species-specific metabolism (e.g., cytochrome P450 activity in humans vs. rodents) clarify inconsistencies .
Q. What strategies optimize the reaction yield of this compound under varying catalytic conditions?
- Methodological Answer : Catalyst screening (e.g., Fe₂O₃@SiO₂/In₂O₃ for similar pyrrolidine derivatives) improves yield . Solvent polarity adjustments (e.g., switching from xylene to DMF) enhance solubility of hydrophobic intermediates. Kinetic studies via GC-MS monitor reaction progress, while DOE (Design of Experiments) identifies optimal temperature and time parameters .
Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models binding affinities to receptors like GPCRs, leveraging SC-XRD-derived geometries for accuracy . MM2 force-field calculations predict conformational stability, while MD simulations (e.g., GROMACS) assess lipid bilayer penetration in pharmacokinetic studies .
Data Analysis and Interpretation
Q. How should researchers design experiments to distinguish between systemic vs. localized toxic effects?
- Methodological Answer : Use embedded experimental designs combining quantitative (e.g., organ weight measurements) and qualitative data (e.g., histopathological imaging) . Control groups exposed to vehicle-only treatments isolate compound-specific effects. Longitudinal studies track time-dependent toxicity, with ANOVA applied to compare cohorts .
Q. What statistical frameworks resolve multi-variable interactions in pharmacological studies?
- Methodological Answer : Multivariate regression analyzes dose, exposure duration, and biological variables (e.g., enzyme activity). Principal Component Analysis (PCA) reduces dimensionality in omics datasets (e.g., transcriptomic responses to hepatic injury) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
